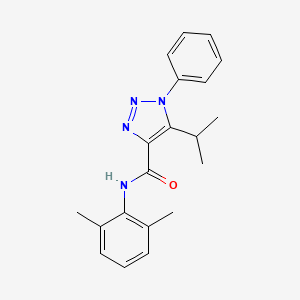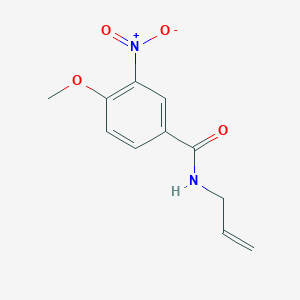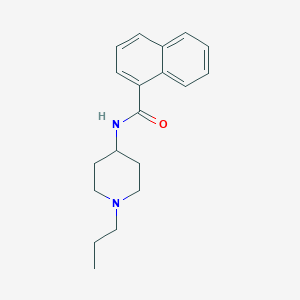
N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMTF belongs to the class of triazole compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit promising anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and decrease the expression of cancer-related genes. N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential use as an antibacterial agent against both gram-positive and gram-negative bacteria.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and survival. N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to downregulate the expression of Bcl-2, a protein that promotes cell survival, and upregulate the expression of Bax, a protein that promotes apoptosis.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a low toxicity profile and is well tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to accumulate in cancer cells, suggesting that it may have a selective cytotoxic effect on cancer cells while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for investigating various biological processes. Additionally, N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water, which may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
Future research on N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide could focus on investigating its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the mechanism of action of N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in more detail to better understand its biological effects. Furthermore, the antifungal and antibacterial activity of N-(2,6-dimethylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide could be explored further to identify potential clinical applications in these areas.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13(2)19-18(22-23-24(19)16-11-6-5-7-12-16)20(25)21-17-14(3)9-8-10-15(17)4/h5-13H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXJBFUTMKPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4674670.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4674679.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4674680.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4674687.png)
![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)

![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4674764.png)